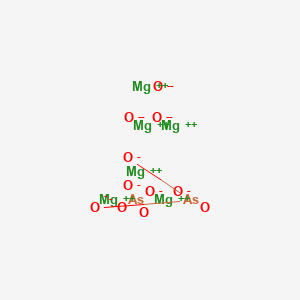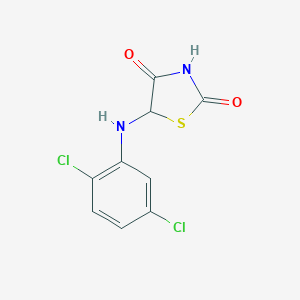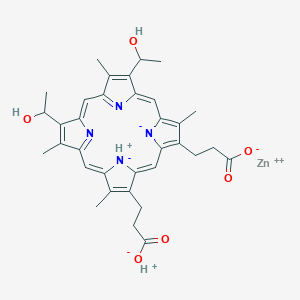
3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione, also known as BMPT, is a thiazolidinedione derivative that has gained significant attention in the field of medicinal chemistry. It is a potent antidiabetic agent that acts by activating the peroxisome proliferator-activated receptor gamma (PPARγ) and improving insulin sensitivity.
Mécanisme D'action
3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione acts by activating PPARγ, which is a nuclear receptor that regulates glucose and lipid metabolism. PPARγ activation leads to increased insulin sensitivity and glucose uptake in peripheral tissues such as muscle and adipose tissue. 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione also inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in the pathogenesis of insulin resistance and diabetes.
Biochemical and Physiological Effects:
3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces plasma glucose and triglyceride levels. 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione has been found to increase the expression of genes involved in glucose uptake and lipid metabolism in adipose tissue and muscle. It also reduces the expression of genes involved in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione has several advantages for lab experiments. It is stable and easy to handle. It has a high purity and high yield. 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione is also readily available from commercial sources. However, 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione has some limitations for lab experiments. It is relatively expensive compared to other antidiabetic agents. 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione also has a short half-life, which requires frequent dosing in animal models.
Orientations Futures
3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione has potential for the development of novel antidiabetic agents. Future research should focus on the optimization of 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione derivatives with improved pharmacokinetic properties and reduced toxicity. 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione can also be used as a tool for the study of PPARγ signaling and its role in metabolic diseases. Further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer activities of 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione.
Méthodes De Synthèse
3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione can be synthesized by the reaction of 3-benzylthiazolidine-2,4-dione with 4-methoxyaniline in the presence of a catalyst such as acetic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis of 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione has been extensively studied for its antidiabetic properties. It has been shown to improve insulin sensitivity and glucose uptake in cell-based assays and animal models of diabetes. 3-Benzyl-5-(4-methoxy-phenylamino)-thiazolidine-2,4-dione has also been tested for its anti-inflammatory and anti-cancer activities. It has been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C17H16N2O3S |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3-benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-22-14-9-7-13(8-10-14)18-15-16(20)19(17(21)23-15)11-12-5-3-2-4-6-12/h2-10,15,18H,11H2,1H3 |
Clé InChI |
OGSOWENNBOCZDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
